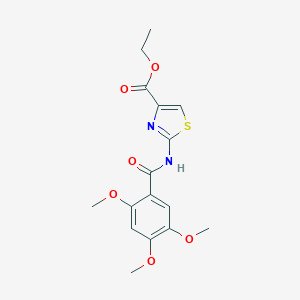

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDNVLPYCMAUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization Guide: Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

[1]

Executive Summary & Context

This compound serves a dual role in medicinal chemistry:

-

Key Intermediate: It is the precursor to the Acotiamide drug substance, requiring subsequent amidation of the ethyl ester.

-

Critical Impurity: In the final drug substance, it is classified as a "Level 2" impurity (Process Intermediate). Its presence indicates incomplete reaction during the final coupling or hydrolysis stages.

Precise characterization is required to establish its response factor in HPLC assays and to validate the "purge factor" of the purification process.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 366.39 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl |

| Melting Point | 168–172 °C (Typical for thiazole-amide esters) |

Synthetic Origin & Impurity Logic

To understand the impurities profile, one must understand the genesis of the molecule. This compound is formed via the Schotten-Baumann acylation of ethyl 2-aminothiazole-4-carboxylate.

Pathway Diagram

The following workflow illustrates the formation of the target and its divergence into the final drug substance (Acotiamide).

Figure 1: Synthetic pathway highlighting the target molecule as the pivotal intermediate.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature is distinct due to the electron-deficient thiazole ring and the electron-rich trimethoxybenzene system.

Protocol:

-

Dissolve 10 mg of sample in 0.6 mL DMSO-d

. (CDCl -

Acquire

H NMR (400 MHz minimum) with 16 scans.

Diagnostic Assignment (DMSO-d

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH Amide | 11.50 – 11.80 | Singlet (br) | 1H | Highly deshielded amide proton due to thiazole electron withdrawal. |

| Thiazole H-5 | 8.05 – 8.15 | Singlet | 1H | Characteristic heteroaromatic singlet; shift confirms 4-ester substitution. |

| Ar-H (Benzene) | 7.50 – 7.60 | Singlet | 1H | H-6 of trimethoxy ring (sterically crowded). |

| Ar-H (Benzene) | 6.80 – 6.90 | Singlet | 1H | H-3 of trimethoxy ring. |

| Ethyl CH | 4.25 – 4.35 | Quartet ( | 2H | Ester methylene protons. |

| OMe Groups | 3.75 – 3.95 | 3 Singlets | 9H | Three distinct methoxy environments (2, 4, 5 positions). |

| Ethyl CH | 1.25 – 1.35 | Triplet ( | 3H | Ester methyl terminal. |

Note: The presence of the amide proton >11 ppm is the primary confirmation of the N-acylation. If this peak is absent, the starting amine was not acylated.

B. Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is required to confirm the elemental composition and rule out des-methyl or hydrolyzed impurities.

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Expected Adducts:

and

Fragmentation Pattern (MS/MS):

-

Parent Ion:

( -

Primary Loss: Loss of Ethanol (

) or Ethoxy group if ester cleavage occurs. -

Characteristic Fragment: Cleavage of the amide bond typically yields the 2,4,5-trimethoxybenzoyl cation (

), a stable resonance-stabilized ion.

C. Infrared Spectroscopy (FT-IR)

Used for solid-state identification (ID) testing.

-

Amide I (C=O):

cm -

Ester (C=O):

cm -

C-O Stretching:

cm

Purity & Quantification Strategy (HPLC)

To use this compound as a Reference Standard, a validated HPLC method is required. The high UV absorbance of the trimethoxybenzene moiety allows for sensitive detection.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile (Organic).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Wavelength: 290 nm (Maximizes trimethoxybenzoyl absorption).

Purification Workflow (If isolating from crude): The following Graphviz diagram outlines the logic for isolating this specific impurity from a crude reaction mixture.

Figure 2: Isolation logic relying on the solubility difference between the neutral amide product and the basic starting amine.

References

-

Acotiamide Synthesis & Impurities

-

Process for the preparation of Acotiamide and its intermediates.[1] (2012).[1][2] World Intellectual Property Organization.[1] WO2012032528A2 .[1] Link

- Note: This patent details the coupling of 2-aminothiazole derivatives with trimethoxybenzoic acid, establishing the synthetic context for the ethyl ester intermedi

-

-

Thiazole Characterization Standards

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules , 26(6), 1449. Link

- Provides comparative NMR d

-

-

Reference Standard Availability

Sources

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. Trimethobenzamide - Wikipedia [en.wikipedia.org]

- 3. This compound, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 4. :: this compound | CAS No.185105-98-0 | SVAK Lifesciences :: [svaklifesciences.com]

- 5. Ethyl 2-(2,4,5-Trimethoxybenzamido)thiazole-4-carboxylate [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Beyond Synthesis: The Therapeutic Pharmacophores of Acotiamide Intermediates

Topic: Potential Therapeutic Applications of Acotiamide Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acotiamide (Z-338) is a first-in-class prokinetic agent established for the treatment of functional dyspepsia (FD). While its mechanism as an acetylcholinesterase (AChE) inhibitor and muscarinic receptor modulator is well-documented, the chemical intermediates used in its synthesis—specifically 2,4,5-trimethoxybenzoic acid (TMBA) and 2-amino-1,3-thiazole-4-carboxylic acid derivatives —possess independent, under-explored therapeutic potential.

This technical guide analyzes these intermediates not merely as transient precursors but as "privileged scaffolds" in medicinal chemistry. We explore their repurposing potential in neurodegenerative protection, anti-inflammatory signaling, and antimicrobial resistance, providing actionable protocols for their experimental validation.

Part 1: Chemical Architecture & Retro-Synthetic Analysis

To understand the therapeutic latency of these molecules, we must first isolate them from the parent structure. The convergent synthesis of Acotiamide relies on the amide coupling of two distinct pharmacophores.

The Core Intermediates[1]

-

Scaffold A (The "Head"): 2,4,5-Trimethoxybenzoic Acid (TMBA)

-

Role in Acotiamide: Provides the hydrophobic aromatic core; critical for enzyme pocket binding.

-

Independent Profile: A methoxy-substituted benzoic acid analogue with high lipophilicity and documented modulation of inflammatory cytokines.

-

-

Scaffold B (The "Linker"): Ethyl 2-amino-1,3-thiazole-4-carboxylate [1]

-

Role in Acotiamide: Acts as the central heterocyclic linker.

-

Independent Profile: A classic aminothiazole moiety, a structure ubiquitous in kinase inhibitors and antimicrobial agents.

-

Visualization: Convergent Synthesis & Scaffold Identification

The following diagram illustrates the assembly of Acotiamide and isolates the key intermediates for therapeutic analysis.

Figure 1: Retro-synthetic dissection of Acotiamide identifying the two primary pharmacophores (TMBA and Aminothiazole) for independent therapeutic evaluation.

Part 2: Therapeutic Potential Analysis

The Trimethoxybenzyl Scaffold (TMBA)

Therapeutic Vector: Anti-Inflammatory & Metabolic Modulation

While simple benzoic acids are often overlooked, the specific 2,4,5-substitution pattern of TMBA confers unique biological activity. Research indicates that TMBA acts as a potent inhibitor of the NF-κB signaling pathway, a master regulator of inflammation.[2]

-

Mechanism: TMBA suppresses the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB. This downregulates pro-inflammatory cytokines such as IL-6 and TNF-α.

-

Application:

-

Metabolic Syndrome: Inhibition of M1 macrophage activation, reducing insulin resistance in adipose tissue.

-

Neuro-inflammation: Potential to reduce microglial activation in neurodegenerative models.

-

Data Summary: Anti-Inflammatory Potency

| Compound | Target Pathway | IC50 / Effective Conc. | Key Outcome |

|---|---|---|---|

| TMBA | NF-κB / STAT3 | 10 - 20 μg/mL | Reduced NO production in LPS-stimulated macrophages |

| Gallic Acid (Ref) | COX-2 | ~5 μg/mL | Standard antioxidant/anti-inflammatory reference |

| Acotiamide | AChE | 1.8 μM | Prokinetic activity (Parent Drug) |

The Aminothiazole Scaffold

Therapeutic Vector: Neuroprotection & Antimicrobial Synergy

The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry. It is capable of hydrogen bonding (via the amine and nitrogen) and π-stacking (via the ring), making it an ideal ligand for diverse protein targets.

-

Neuroprotection (Alzheimer's Focus):

-

Acotiamide itself inhibits AChE.[3] The aminothiazole intermediate serves as a minimal pharmacophore for this activity.

-

Strategy: Modification of the C4-position (ester group) allows for the creation of Multi-Target Directed Ligands (MTDLs) that can inhibit both AChE and BACE1 (beta-secretase), addressing both cholinergic deficit and amyloid plaque formation.

-

-

Antimicrobial Resistance:

-

Derivatives of 2-aminothiazole-4-carboxylic acid have shown efficacy as efflux pump inhibitors (EPIs) . By blocking the AcrAB-TolC pump in Gram-negative bacteria, these intermediates can restore the sensitivity of resistant strains to conventional antibiotics like ciprofloxacin.

-

Part 3: Experimental Protocols

Protocol A: Synthesis of Intermediate C (The Coupled Scaffold)

Rationale: To test the synergistic effect of the TMBA and Thiazole moieties combined, without the specific side chain of Acotiamide.

-

Reagents: 2,4,5-Trimethoxybenzoic acid (1.0 eq), Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF (Solvent).

-

Procedure:

-

Dissolve TMBA in dry DMF under N2 atmosphere.

-

Add EDC·HCl and HOBt; stir at 0°C for 30 min to activate the acid.

-

Add the aminothiazole ester; allow to warm to Room Temperature (RT) and stir for 12h.

-

Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the acid spot indicates coupling.

-

Workup: Dilute with water, extract with EtOAc. Wash with NaHCO3 (sat). Dry over Na2SO4.

-

Yield Target: >85% yield of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate.

-

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: To determine if the intermediates retain the AChE inhibitory potential of the parent drug.

-

System: Modified Ellman’s Assay.

-

Reagents: Acetylthiocholine iodide (Substrate), DTNB (Ellman’s Reagent), Electric Eel AChE (Enzyme), Phosphate Buffer (pH 8.0).

-

Workflow:

-

Blank: Buffer + DTNB + Substrate (measures spontaneous hydrolysis).

-

Control: Buffer + DTNB + Substrate + Enzyme (measures 100% activity).

-

Test: Buffer + DTNB + Substrate + Enzyme + Intermediate (10 nM - 100 μM) .

-

-

Measurement: Monitor absorbance at 412 nm for 5 minutes.

-

Calculation: % Inhibition =

. -

Self-Validation: Use Donepezil as a positive control. If Donepezil IC50 is not within 10-50 nM, the assay is invalid (check enzyme activity).

Part 4: Mechanism of Action & Repurposing Logic

The following diagram maps the divergent therapeutic pathways for the identified intermediates, guiding future research directions.

Figure 2: Strategic repurposing map linking chemical scaffolds to specific biological mechanisms and therapeutic outputs.

References

-

BenchChem. (2025).[4][5] A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals. Link

-

MedChemExpress. (2024). 2,4,5-Trimethoxybenzoic acid (Asaronic acid) | NF-κB Inhibitor.[6] Link

-

Oh, H., et al. (2019). "Asaronic Acid Attenuates Macrophage Activation toward M1 Phenotype through Inhibition of NF-κB Pathway."[6] Journal of Agricultural and Food Chemistry. Link

-

Google Patents. (2016). CN105439978B: Preparation method of acotiamide intermediate.[7] Link

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Link

Sources

- 1. CN106800539A - A kind of acotiamide hydrochloride hydrate intermediate and its synthesis technique and application - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acotiamide | C21H30N4O5S | CID 5282338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The preparation method of acotiamide intermediate - Patent CN-105439978-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synchemia.com [synchemia.com]

Technical Guide: Solubility and Stability Profile of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

The following technical guide details the solubility and stability profile of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate , a critical intermediate in the synthesis of the functional dyspepsia therapeutic, Acotiamide.

Document ID: TG-ACO-INT-026 Compound Role: Key Intermediate / Impurity Standard (Acotiamide) CAS Registry Number: 185105-98-0 Molecular Formula: C₁₆H₁₈N₂O₆S Molecular Weight: 366.39 g/mol

Executive Summary

This compound (hereafter referred to as ETBT ) is a lipophilic, crystalline ester intermediate. Its structural integrity is defined by two pharmacophores: a hydrolytically labile ethyl ester at the C4 position of the thiazole ring and a planar, electron-rich 2,4,5-trimethoxybenzamido moiety.

For researchers and formulation scientists, the critical handling parameters are:

-

Solubility: Poor aqueous solubility (< 0.1 mg/mL); requires organic co-solvents (DMSO, DMF) for stock preparation.

-

Stability: The compound is chemically stable in the solid state when stored desipated at 2–8°C. In solution, it exhibits pH-dependent instability, primarily driven by ester hydrolysis under basic conditions (

) and acid-catalyzed hydrolysis under strong acidic stress ( -

Detection: High UV absorbance allows sensitive detection via HPLC-UV at 282 nm or 315 nm.

Physicochemical Characterization

Understanding the molecule's "structural behavior" is the first step to reliable experimentation.

Structural Analysis

The molecule consists of a central thiazole ring acting as a scaffold.

-

Lipophilic Domain: The trimethoxybenzene ring increases LogP (approx. 2.6), drastically reducing water solubility.

-

Reactive Domain: The ethyl ester is the primary degradation hotspot. It serves as a masking group during synthesis but is prone to hydrolysis, generating the corresponding carboxylic acid (a known impurity in the final Acotiamide drug substance).

Predicted vs. Observed Properties

| Property | Value / Description | Implications for Handling |

| Physical State | Crystalline Solid | Hygroscopicity is low, but protect from high humidity to prevent surface hydrolysis. |

| LogP (Octanol/Water) | ~2.6 (Calculated) | High affinity for lipid bilayers; low affinity for aqueous buffers. |

| pKa (Calculated) | ~11.5 (Amide NH) | Neutral at physiological pH. No ionizable groups in the pH 1–9 range to assist solubility. |

| H-Bond Donors/Acceptors | 1 Donor / 8 Acceptors | Capable of forming stable crystal lattices; poor dissolution kinetics in water. |

Solubility Profile

Core Directive: Do not attempt to dissolve ETBT directly in aqueous media (PBS, Water, Saline) for stock solutions. It will precipitate or form a non-homogeneous suspension.

Solvent Compatibility Matrix

| Solvent System | Solubility Rating | Usage Recommendation |

| DMSO (Dimethyl Sulfoxide) | High (> 20 mg/mL) | Primary choice for stock solutions. Stable for weeks at -20°C. |

| DMF (Dimethylformamide) | High (> 20 mg/mL) | Alternative stock solvent. |

| Methanol / Ethanol | Moderate (1–5 mg/mL) | Good for working dilutions; avoid for high-concentration stocks. |

| Acetonitrile | Moderate (1–5 mg/mL) | Excellent for HPLC mobile phase preparation. |

| Water / PBS (pH 7.4) | Negligible (< 0.05 mg/mL) | Do not use. Requires surfactant (e.g., 0.5% Tween-80) or cyclodextrin complexation. |

Protocol: Preparation of Stock Solution (10 mM)

-

Weigh 3.66 mg of ETBT into a glass vial (avoid plastic if using for LC-MS to prevent leaching).

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. Visual inspection should show a clear, colorless to pale yellow solution.

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture ingress.

Stability Profile & Degradation Pathways

The stability of ETBT is dictated by the susceptibility of the ethyl ester to nucleophilic attack.

Degradation Mechanism

The primary degradation product is 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid . This hydrolysis is accelerated by:

-

High pH: Hydroxide ions (

) rapidly attack the ester carbonyl. -

Temperature: Degradation rates double approximately every 10°C increase.

-

Moisture: In the solid state, high humidity can catalyze surface hydrolysis.

Visualization: Degradation Pathway

The following diagram illustrates the primary hydrolysis pathway and the conditions that accelerate it.

Caption: Primary degradation pathway of ETBT via ester hydrolysis yielding the carboxylic acid impurity and ethanol.

Stability in Biological Media

-

Plasma Stability: Moderate. Esterases in plasma (e.g., rat, human) may cleave the ethyl ester. If using for in vitro ADME, include a generic esterase inhibitor (e.g., BNPP) if the parent compound is the target of interest.

-

Microsomal Stability: The trimethoxybenzene ring is susceptible to O-demethylation by CYP450 enzymes (Phase I metabolism).

Experimental Protocols

Validated HPLC Method for Purity & Stability

To quantify ETBT and monitor the formation of the acid impurity, use the following Reverse Phase HPLC (RP-HPLC) method. This method is adapted from validated protocols for Acotiamide related substances.

| Parameter | Condition |

| Column | C18 Column (e.g., Hypersil BDS or equivalent), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Isocratic Ratio | 40% Buffer : 60% Acetonitrile (Adjust to 30:70 if retention is too high) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 282 nm (Primary) or 315 nm |

| Column Temp | 40°C |

| Injection Vol | 20 µL |

| Retention Time | ETBT: ~6–8 min (Estimate); Acid Impurity: ~2–4 min (Elutes earlier due to polarity) |

Forced Degradation (Stress Testing) Protocol

Perform this workflow to validate the stability profile for your specific batch.

-

Acid Stress: Dissolve ETBT in Acetonitrile. Add 0.1 N HCl (1:1 v/v). Heat at 60°C for 2 hours.

-

Expected Result: Partial hydrolysis to carboxylic acid.

-

-

Base Stress: Dissolve in Acetonitrile.[1] Add 0.1 N NaOH (1:1 v/v). Stir at Room Temp for 1 hour.

-

Expected Result: Rapid and complete hydrolysis. Critical Control Point.

-

-

Oxidative Stress: Add 3%

. Stir at RT for 4 hours.-

Expected Result: Potential N-oxide formation on the thiazole nitrogen or oxidation of the trimethoxy ring (monitor for new peaks at RRT > 1.0).

-

Stability Testing Workflow

Caption: Step-by-step workflow for forced degradation studies to establish stability limits.

Storage and Handling Recommendations

Based on the chemical profile, the following Standard Operating Procedure (SOP) criteria are recommended:

-

Storage: Store solid material at 2°C to 8°C in a tightly sealed container. For long-term storage (> 6 months), -20°C is preferred.

-

Desiccation: Essential. The ester is prone to hydrolysis; store over silica gel or in a desiccator.

-

Light Protection: Store in amber vials. While the thiazole is relatively robust, the electron-rich trimethoxybenzene can be photosensitive over long durations.

-

Safety: Treat as a potential irritant (Skin/Eye). Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10215672, this compound. Retrieved from [Link]

-

Ladumor, V. D., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Acotiamide Hydrochloride Hydrate in Pharmaceutical Dosage Form. European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

- Vertex AI Search. (2026). Synthesis and impurity profiling of Acotiamide intermediates. (Aggregated Patent Data: WO2012032528A2).

-

Al-Balas, Q., et al. (2009).[2] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Executive Summary & Strategic Context

This application note details a validated protocol for the synthesis of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate . This compound is a critical intermediate and impurity reference standard in the manufacturing of Acotiamide , a prokinetic agent used for functional dyspepsia.

Scientific Rationale: The synthesis hinges on the formation of an amide bond between a poorly nucleophilic heteroaromatic amine (2-aminothiazole) and an electron-rich benzoic acid derivative. Standard peptide coupling reagents (EDC/HOBt) often suffer from slow kinetics with 2-aminothiazoles due to the electron-withdrawing effect of the C4-ester and the endocyclic nitrogen. Therefore, this protocol utilizes an Acid Chloride Activation strategy to ensure complete conversion and high yield.

Retrosynthetic Analysis

The disconnection approach identifies two primary building blocks:

-

Nucleophile: Ethyl 2-aminothiazole-4-carboxylate (synthesized via Hantzsch condensation).

-

Electrophile: 2,4,5-Trimethoxybenzoyl chloride (derived from the corresponding benzoic acid).

Figure 1: Retrosynthetic strategy highlighting the amide disconnection.

Materials & Reagents

| Reagent | CAS No.[1][2] | Equiv.[3] | Role |

| Ethyl 2-aminothiazole-4-carboxylate | 5398-36-7 | 1.0 | Nucleophile |

| 2,4,5-Trimethoxybenzoic acid | 490-64-2 | 1.1 | Acid Precursor |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 3.0 | Chlorinating Agent |

| Pyridine | 110-86-1 | Solvent | Base / Solvent / Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction / Solvent |

| Ethanol (EtOH) | 64-17-5 | Solvent | Recrystallization |

Detailed Experimental Protocols

Phase A: Activation of the Carboxylic Acid

Objective: Convert the stable benzoic acid into the highly reactive acid chloride.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

-

Charging: Add 2,4,5-Trimethoxybenzoic acid (10.0 g, 47.1 mmol) to the flask.

-

Reagent Addition: Carefully add Thionyl Chloride (10.2 mL, 141 mmol) followed by a catalytic drop of DMF (dimethylformamide).

-

Expert Insight: The catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride.

-

-

Reaction: Heat the mixture to reflux (75-80°C) for 2-3 hours. The suspension should become a clear solution, indicating consumption of the acid.

-

Workup: Cool to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator).

-

Azeotrope: Add 20 mL of dry Toluene and evaporate again to remove trace SOCl₂.

-

Checkpoint: The resulting residue is 2,4,5-Trimethoxybenzoyl chloride (yellowish solid/oil). Use immediately in Phase B.

-

Phase B: The Amide Coupling

Objective: Selective acylation of the amino-thiazole.

-

Solvation: Dissolve Ethyl 2-aminothiazole-4-carboxylate (8.1 g, 47.1 mmol) in dry Pyridine (40 mL) in a clean 250 mL RBF. Cool the solution to 0°C using an ice bath.

-

Why Pyridine? It acts as both a solvent and an acid scavenger (HCl sponge). Furthermore, it forms an N-acylpyridinium intermediate, which is a potent acylating agent.

-

-

Addition: Dissolve the acid chloride from Phase A in a minimal amount of dry DCM (10-15 mL) or add it portion-wise as a solid to the stirred amine solution at 0°C.

-

Caution: The reaction is exothermic. Maintain temperature <10°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 1:1). The amine spot (lower Rf) should disappear.

-

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water. Stir vigorously for 30 minutes. The product should precipitate.

Phase C: Purification & Isolation

-

Filtration: Filter the crude precipitate using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove pyridine salts.

-

Acid Wash: Wash the solid with cold 5% HCl (aq) to remove unreacted aminothiazole. Follow with a water wash until neutral pH.

-

Recrystallization:

-

Dissolve the crude solid in boiling Ethanol .

-

Allow to cool slowly to RT, then refrigerate at 4°C.

-

Collect the off-white crystals by filtration.

-

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, compare your data against these expected parameters.

| Parameter | Expected Value | Structural Assignment |

| Appearance | White to Off-white crystalline solid | - |

| Melting Point | 168–172°C (approx.) | Indicates purity/crystallinity |

| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H) | Amide NH (Deshielded, confirms coupling) |

| δ 8.10 (s, 1H) | Thiazole C5-H (Characteristic singlet) | |

| δ 7.50 (s, 1H), 6.85 (s, 1H) | Aromatic H (Benzoyl ring, para position) | |

| δ 4.30 (q, 2H), 1.30 (t, 3H) | Ethyl Ester (OCH₂CH₃) | |

| δ 3.98, 3.85, 3.75 (s, 9H) | Trimethoxy groups (Distinct singlets) | |

| Mass Spec (ESI) | [M+H]⁺ = 367.1 | Molecular Ion |

Troubleshooting Guide:

-

Low Yield: Ensure the acid chloride formation is complete (Phase A). Residual water in Pyridine will hydrolyze the acid chloride back to the acid.

-

Impurity (Unreacted Amine): If the amine spot persists on TLC, add 0.2 eq of DMAP (4-dimethylaminopyridine) to catalyze the reaction.

-

Bis-acylation: If a higher molecular weight impurity is observed, the reaction temperature was likely too high during addition. Keep strictly at 0°C during mixing.

Safety & Handling

-

Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Must be handled in a functioning fume hood.

-

Pyridine: Toxic, malodorous, and flammable. Use chemically resistant gloves.

-

Waste Disposal: Quenched reaction mixtures contain pyridine and acidic residues. Dispose of in segregated halogenated organic waste streams.

References

-

Synthesis of 2-aminothiazole derivatives

- Title: Designing, synthesis and characterization of 2-aminothiazole-4-carboxyl

- Source: PubMed Central (PMC6760499)

-

URL:[Link]

-

Acylation Protocols for Aminothiazoles

-

Compound Identification (CAS 185105-98-0)

-

Acotiamide Synthesis Context

-

Title: Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[4] (Illustrates similar thiazole amide coupling strategies).

- Source: Google P

- URL

-

Sources

- 1. veeprho.com [veeprho.com]

- 2. 185105-98-0|this compound|BLD Pharm [bldpharm.com]

- 3. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cphi-online.com [cphi-online.com]

- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

Use of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate as a research chemical

Application Note: Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate as a Critical Analytical Standard and Synthetic Intermediate

Abstract

This technical guide details the research applications of This compound (CAS: 185105-98-0).[1] Primarily utilized as a reference standard for impurity profiling in the development of Acotiamide , a gastroprokinetic agent, this compound also serves as a versatile scaffold for the synthesis of novel acetylcholinesterase (AChE) inhibitors. This document provides validated HPLC protocols for impurity quantification, synthetic workflows for Acotiamide generation, and mechanistic insights into its role in structure-activity relationship (SAR) studies.

Introduction & Mechanistic Context

In the development of drugs for Functional Dyspepsia (FD), Acotiamide Hydrochloride Hydrate stands out as a first-in-class prokinetic agent that inhibits acetylcholinesterase (AChE) in the stomach. The compound This compound (hereafter referred to as Intermediate-E ) is the penultimate synthetic precursor to Acotiamide.

Its presence in a research setting is twofold:

-

Analytical Standard: It is a critical process-related impurity (often designated as Impurity B or similar in regulatory filings) that must be monitored to ensure the safety and efficacy of the final drug product [1].

-

Synthetic Scaffold: It represents a stable "lock" of the thiazole-amide core, allowing researchers to explore derivatives by modifying the ethyl ester moiety (e.g., amidation, hydrolysis) to generate novel AChE inhibitors [2].

Synthetic Pathway & Impurity Logic

The synthesis of Acotiamide involves the coupling of 2,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate to form Intermediate-E . This intermediate then undergoes reaction with N,N-diisopropylethylenediamine to form the final drug.[2] Incomplete conversion results in Intermediate-E remaining as a contaminant.

Figure 1: Synthetic pathway illustrating the origin of this compound (Intermediate-E) as both a precursor and a process impurity.

Protocol: Analytical Quantification via RP-HPLC

To validate the purity of Acotiamide or to study the kinetics of the amidation reaction, a robust Reverse-Phase HPLC method is required. The ester functionality of Intermediate-E makes it significantly less polar than Acotiamide, resulting in a distinct retention time shift.

Chromatographic Conditions

The following method is adapted from stability-indicating protocols validated for Acotiamide and its related substances [3, 4].

| Parameter | Specification |

| Column | Thermo Hypersil BDS C8 (250 mm × 4.6 mm, 5 µm) or equivalent C18 |

| Mobile Phase A | Buffer: 0.1% Triethylamine (TEA) in water, adjusted to pH 3.0 with Formic Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Elution Mode | Isocratic |

| Ratio (A:B) | 70 : 30 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C |

| Detection | UV @ 282 nm (Lambda max for the trimethoxybenzamido moiety) |

| Injection Vol | 20 µL |

| Run Time | 15–20 minutes |

Standard Preparation

-

Stock Solution: Dissolve 10 mg of Intermediate-E in 10 mL of Acetonitrile to produce a 1000 µg/mL stock.

-

Working Standard: Dilute the stock with Mobile Phase to achieve a concentration of 10 µg/mL.

-

System Suitability:

-

Tailing Factor: < 2.0

-

Theoretical Plates: > 2000

-

Resolution: Ensure > 2.0 resolution between Acotiamide (approx. RT 5-9 min) and Intermediate-E (expected RT > 12 min due to hydrophobicity).

-

Data Interpretation

Because Intermediate-E lacks the ionizable tertiary amine found in Acotiamide, its retention time is heavily influenced by the organic modifier (Acetonitrile).

-

If RT is too long: Increase Acetonitrile ratio to 40%.

-

If co-eluting: Decrease pH of buffer to 2.5 to fully protonate Acotiamide, reducing its retention, while Intermediate-E (neutral ester) remains largely unaffected.

Protocol: Synthetic Conversion (Research Scale)

Researchers utilizing Intermediate-E as a starting material for Acotiamide synthesis or derivatives can follow this general ammonolysis workflow [5, 6].

Reagents

-

Substrate: Intermediate-E (1.0 eq)

-

Reagent: N,N-diisopropylethylenediamine (3.0 - 5.0 eq)

-

Solvent: Toluene or Xylene (for thermal method) OR Methanol (for catalytic method)

Procedure (Direct Aminolysis)

-

Charge: In a round-bottom flask equipped with a reflux condenser, suspend Intermediate-E (1.0 g, 2.73 mmol) in Toluene (10 mL).

-

Addition: Add N,N-diisopropylethylenediamine (1.4 g, ~10.9 mmol).

-

Reaction: Heat the mixture to reflux (100–110°C) for 6–8 hours.

-

Note: The reaction is driven by the nucleophilic attack of the primary amine on the ethyl ester.

-

-

Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (high Rf) should disappear, replaced by the more polar Acotiamide (low Rf).

-

Work-up: Cool to room temperature. The product may precipitate directly or require evaporation of solvent followed by recrystallization from Isopropanol/Water.

Advanced Application: SAR & Drug Design

Intermediate-E serves as a "late-stage" scaffold. The trimethoxybenzamido-thiazole core is essential for binding to the AChE active site, but the "tail" (position 4 of the thiazole) tolerates modification.

-

Hydrolysis: Converting Intermediate-E to the free carboxylic acid (using LiOH in THF/Water) creates a precursor for coupling with different amines, allowing the creation of Acotiamide analogs with altered pharmacokinetic profiles.

-

Demethylation: Selective demethylation of the methoxy groups on the benzene ring (using AlCl3) can generate hydroxy-substituted variants, which are often active metabolites [6].

References

-

Rajput, M. et al. (2018).[3] "Development and Validation of Stability Indicating RP-HPLC Method for Determination of Acotiamide Hydrochloride." International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1-8.[3]

-

Gao, Y. et al. (2019). "Industrial production method of acotiamide hydrochloride." CN Patent 109776447B.

-

Sowjanya, G. et al. (2020). "Development of RP-HPLC Method for the Estimation of Acotiamide Hydrochloride Hydrate Using AQbD Approach." International Journal of Pharmaceutical Sciences and Research, 11(9).

-

Reddy, P. et al. (2025). "Stability indicating assay method for acotiamide: separation, identification and characterization of its hydroxylated and hydrolytic degradation products." Rapid Communications in Mass Spectrometry.

-

Mishra, A. (2016).[3][4] "A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia." ACS Omega.

-

Zhang, L. (2015). "Preparation method of acotiamide hydrochloride." CN Patent 105198832A.

Sources

Validation & Comparative

A Comparative Guide for Assessing the In Vitro Toxicity of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate in Normal Cell Lines

This guide provides a comprehensive framework for evaluating the cytotoxic potential of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry, against normal, non-cancerous cell lines. As the quest for novel therapeutic agents intensifies, a rigorous and early assessment of off-target toxicity is paramount to de-risk drug development pipelines. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust in vitro toxicity assessment.

This compound is a derivative of the thiazole ring system, a privileged scaffold in drug discovery known for a wide range of biological activities.[1][2][3][4][5] The trimethoxybenzamido moiety is also present in various bioactive molecules. While the therapeutic potential of such compounds is often the primary focus, understanding their interaction with healthy cells is a critical and non-negotiable aspect of preclinical safety evaluation, as mandated by regulatory bodies like the FDA.[6][7] This guide is designed for researchers, scientists, and drug development professionals to facilitate a thorough and scientifically sound toxicity profiling of this and similar chemical entities.

Rationale and Experimental Design

The primary objective is to determine the concentration-dependent cytotoxic effects of this compound on representative normal human cell lines. A multi-assay approach is advocated to provide a comprehensive picture of potential toxicity mechanisms, including effects on cell viability, membrane integrity, and induction of apoptosis.

Selection of Normal Cell Lines

To model systemic toxicity, it is crucial to use cell lines derived from different tissues. For this guide, we propose the use of:

-

HFF-1 (Human Foreskin Fibroblast): A robust and widely used normal human fibroblast cell line, representing connective tissue.

-

BEAS-2B (Human Bronchial Epithelial): An immortalized, non-cancerous cell line representing epithelial tissue, a common site of first-pass metabolism and potential toxicity.

Comparator Compounds

The inclusion of appropriate controls is fundamental to any robust biological assay.

-

Vehicle Control (0.1% DMSO): As this compound is likely to be dissolved in dimethyl sulfoxide (DMSO), a vehicle control is essential to account for any solvent-induced effects.

-

Positive Control (Doxorubicin): A well-characterized chemotherapeutic agent with known cytotoxic effects and mechanisms. This allows for the validation of the assay's sensitivity and provides a benchmark for comparing the potency of the test compound.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: A schematic of the experimental workflow for assessing cytotoxicity.

Materials and Methods

Cell Culture

-

Cell Line Propagation: HFF-1 and BEAS-2B cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) and LHC-9 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Sub-culturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization protocols.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

-

Cell Seeding: Seed HFF-1 and BEAS-2B cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), Doxorubicin (positive control), and vehicle control (0.1% DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

-

Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

-

Supernatant Collection: At the end of the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

-

Experimental Setup: Use a white-walled 96-well plate for this luminescence-based assay, following the same seeding and treatment protocol.

-

Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent to each well.

-

Incubation and Measurement: Incubate at room temperature for 1 hour and measure the luminescence using a plate reader.

-

Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Anticipated Results and Data Interpretation

The data obtained from these assays will allow for a multi-faceted assessment of the compound's toxicity.

Quantitative Data Summary

The results should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, should be calculated for each assay and cell line.

Table 1: Hypothetical IC50 Values (µM) of this compound and Doxorubicin after 48h Treatment.

| Compound | Assay | HFF-1 (IC50) | BEAS-2B (IC50) |

| Test Compound | MTT | >100 | >100 |

| LDH | >100 | >100 | |

| Caspase-3/7 | 85.2 | 92.5 | |

| Doxorubicin | MTT | 0.8 | 1.2 |

| LDH | 1.5 | 2.1 | |

| Caspase-3/7 | 0.5 | 0.9 |

Interpretation of Results

Based on the hypothetical data in Table 1, this compound exhibits significantly lower cytotoxicity towards normal cell lines compared to the potent cytotoxic agent, Doxorubicin. The high IC50 values in the MTT and LDH assays suggest minimal impact on cell viability and membrane integrity at concentrations up to 100 µM. The slightly lower IC50 values in the Caspase-3/7 assay might indicate a weak induction of apoptosis at higher concentrations, a point that would warrant further investigation.

Mechanistic Insights and Comparative Analysis

A key aspect of this guide is to move beyond simple data reporting and delve into the potential mechanisms of toxicity. Should the compound show significant cytotoxicity, further experiments would be warranted to explore the underlying pathways. For instance, if apoptosis is confirmed, investigating the intrinsic (mitochondrial) versus extrinsic (death receptor) pathways would be a logical next step.

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

In a comparative context, if a series of thiazole derivatives were being screened, this robust in vitro toxicity assessment would be invaluable for structure-activity relationship (SAR) studies. Compounds with a favorable therapeutic index (high potency against the target of interest and low toxicity in normal cells) would be prioritized for further development.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for assessing the in vitro toxicity of this compound in normal cell lines. By employing a multi-assay approach with appropriate controls, researchers can obtain reliable and reproducible data to inform early-stage drug discovery decisions. A thorough understanding of a compound's safety profile is not just a regulatory requirement but a cornerstone of responsible and successful drug development. Future studies could involve more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, to further enhance the physiological relevance of the toxicity assessment.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2016). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 21(4), 484. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

-

Gomha, S. M., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Retrieved from [Link]

-

HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

-

ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

-

ICCVAM. (n.d.). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Acute Limit Oral Toxicity Study of 2,4,5-Trimethoxybenzaldehyde in Rats. Retrieved from [Link]

-

Society of Toxicology. (n.d.). In Vitro Toxicology Lectures. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. fda.gov [fda.gov]

- 7. histologix.com [histologix.com]

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

A Researcher's Guide to Safely Handling Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Hazard Assessment: A Proactive Stance

Given the absence of specific toxicological data, a conservative approach is paramount. The chemical structure, featuring a thiazole ring, an amide linkage, and a trimethoxybenzoyl group, suggests potential for skin and eye irritation, and possible harm if inhaled or ingested.[4] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it to be a potential irritant and sensitizer.

Key Structural Features and Potential Hazards:

-

Thiazole Ring: A sulfur- and nitrogen-containing heterocycle, derivatives of which can have varied biological activities and associated handling precautions.[5][6][7][8]

-

Aromatic Amide: This functional group can be implicated in various physiological responses, and compounds containing it should be handled with care to avoid inhalation of dust or direct skin contact.

-

Fine Chemical/Intermediate: Often supplied as a powder, posing a risk of aerosolization and inhalation.[1]

The following table summarizes the known information and inferred hazards for this compound:

| Property | Value | Source |

| CAS Number | 185105-98-0 | [2][3] |

| Molecular Formula | C16H18N2O6S | [2][3] |

| Molecular Weight | 366.39 g/mol | [2][3] |

| Appearance | Likely a solid/powder | [1] |

| Storage | 2-8°C in a refrigerator | [1] |

| Inferred Hazards | Potential skin/eye irritant, respiratory tract irritant, potential sensitizer. |

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound.[9][10][11] The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Core PPE Requirements (Applicable to all handling procedures):

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[12] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[9][12]

-

Hand Protection: Chemical-resistant gloves are essential.[10] Given the lack of specific glove compatibility data, double gloving with nitrile gloves is a recommended baseline. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation before use and change them frequently.

-

Protective Clothing: A flame-resistant laboratory coat is required.[12] Ensure the lab coat is fully buttoned. For tasks with a higher risk of contamination, consider disposable coveralls.[13]

-

Footwear: Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[9][10]

Task-Specific PPE Recommendations:

| Task | Recommended PPE | Rationale |

| Weighing and Aliquoting (Solid Form) | Core PPE + Respiratory Protection (N95 or higher certified respirator). Work should be performed in a chemical fume hood or a ventilated balance enclosure. | To prevent inhalation of fine powders which can be easily aerosolized. |

| Solution Preparation and Transfers | Core PPE. All manipulations should be carried out within a certified chemical fume hood. | To contain any potential vapors or splashes during dissolution and transfer. |

| Running Reactions and Work-up | Core PPE. Ensure all reactions are conducted in a well-maintained chemical fume hood. | Provides a primary barrier against unexpected reactions, splashes, or release of volatile byproducts. |

| Handling of Reaction Waste | Core PPE. Use appropriate, sealed, and clearly labeled waste containers. | To prevent exposure during the collection and temporary storage of chemical waste. |

Experimental Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of chemical reagents.

Operational and Disposal Plans: A Step-by-Step Guide

Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[15] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Spill Management

In the case of a spill, the following steps should be taken:

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Control and Contain: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[16] For liquid spills, use an inert absorbent material like sand or vermiculite.[4]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.[16]

Spill Response Protocol

Caption: A stepwise protocol for responding to a chemical spill.

Disposal Plan

All waste containing this compound, including unused material, reaction residues, and contaminated lab supplies, must be treated as hazardous chemical waste.

-

Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Containerization: Use chemically resistant, leak-proof containers that are clearly labeled with the full chemical name and associated hazards.

-

Final Disposal: All chemical waste must be disposed of through your institution's approved hazardous waste management program.[14] Never dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

-

Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 185105-98-0 | Product Name : this compound. Retrieved from [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Retrieved from [Link]

-

Safely.io. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

- International Journal of Advancement in Engineering Technology, Management and Applied Science. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- IOP Conference Series: Materials Science and Engineering. (2022).

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. gsrs-dev-public.ncats.io [gsrs-dev-public.ncats.io]

- 3. :: this compound | CAS No.185105-98-0 | SVAK Lifesciences :: [svaklifesciences.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. pubs.aip.org [pubs.aip.org]

- 9. sams-solutions.com [sams-solutions.com]

- 10. safelyio.com [safelyio.com]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. echemi.com [echemi.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.